

# 5-Hydroxy-2-methylbenzenesulfonic acid spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzenesulfonic acid

Cat. No.: B011976

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A comprehensive analysis of the spectral data of **5-Hydroxy-2-methylbenzenesulfonic acid** is crucial for its characterization and for ensuring its purity. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols are also included to assist researchers in obtaining and interpreting this spectral information.

## Chemical Structure

IUPAC Name: 2-hydroxy-5-methylbenzenesulfonic acid[1] Molecular Formula: C<sub>7</sub>H<sub>8</sub>O<sub>4</sub>S[1]

Molecular Weight: 188.20 g/mol [1] CAS Number: 28519-04-2[1]

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Hydroxy-2-methylbenzenesulfonic acid** based on its chemical structure and data from analogous compounds.

### <sup>1</sup>H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 12.0	Singlet (broad)	1H	SO <sub>3</sub> H
~9.0 - 10.0	Singlet (broad)	1H	Ar-OH
~7.5	Doublet	1H	Ar-H
~7.2	Doublet of doublets	1H	Ar-H
~6.8	Doublet	1H	Ar-H
~2.2	Singlet	3H	Ar-CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS) at  $\delta$  0.00 ppm

Chemical Shift ( $\delta$ ) (ppm)	Carbon Assignment
~155	C-OH
~140	C-SO <sub>3</sub> H
~135	C-CH <sub>3</sub>
~130	Ar-CH
~125	Ar-CH
~115	Ar-CH
~20	CH <sub>3</sub>

## IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Broad, Strong	O-H stretch (phenolic and sulfonic acid)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (methyl)
1600, 1500, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
~1250 & ~1050	Strong	S=O stretch (sulfonic acid)
~1175	Strong	C-O stretch (phenolic)
~690	Strong	S-O stretch (sulfonic acid)

## MS (Mass Spectrometry) Data (Predicted)

m/z	Interpretation
188	[M] <sup>+</sup> (Molecular ion)
107	[M - SO <sub>3</sub> H] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols that may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **5-Hydroxy-2-methylbenzenesulfonic acid** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.[2]
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry vial.[2]

- If the sample does not fully dissolve, gentle warming or sonication may be applied.
- Once dissolved, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.<sup>[2]</sup>
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers can reference the residual solvent signal.<sup>[2][3]</sup>
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time will be necessary.<sup>[4]</sup>
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Place a small amount of solid **5-Hydroxy-2-methylbenzenesulfonic acid** (a few milligrams) in a small vial.[\[5\]](#)
  - Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.[\[5\]](#)
  - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[5\]](#)
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[5\]](#)
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands in the spectrum.
  - Correlate the observed absorption frequencies (in  $\text{cm}^{-1}$ ) with the functional groups present in the molecule (e.g., O-H, S=O, aromatic C=C).[\[6\]](#)[\[7\]](#)

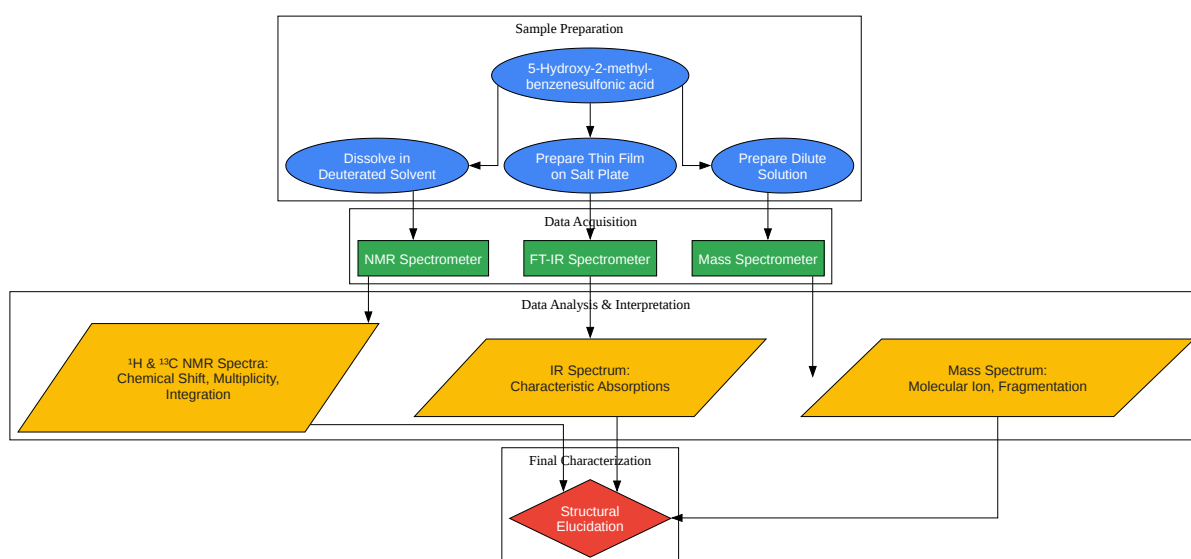
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **5-Hydroxy-2-methylbenzenesulfonic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[\[8\]](#)

- Further dilute an aliquot of this solution to a final concentration of around 10-100 µg/mL.[8]
- Ensure the final solution is free of any particulate matter by filtering if necessary.[8]
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer's ion source. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[9][10]
  - The molecules are ionized in the source, and the resulting ions are accelerated into the mass analyzer.[9]
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[9]
  - The detector records the abundance of ions at each  $m/z$  value.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$  or  $[M+H]^+/[M-H]^-$  for ESI), which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.[9]

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **5-Hydroxy-2-methylbenzenesulfonic acid**.



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Caption: Workflow for the spectral characterization of **5-Hydroxy-2-methylbenzenesulfonic acid**.

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## References

- 1. 2-Hydroxy-5-methylbenzenesulfonic acid | C<sub>7</sub>H<sub>8</sub>O<sub>4</sub>S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. athabascau.ca [athabascau.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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